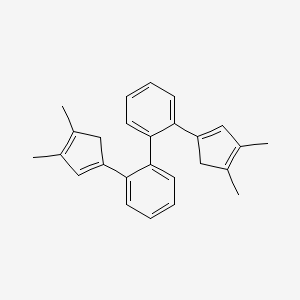

2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl

Beschreibung

2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die zwei Cyclopentadienylringe mit Methylgruppen umfasst, die an einen Biphenylkern gebunden sind.

Eigenschaften

CAS-Nummer |

144180-62-1 |

|---|---|

Molekularformel |

C26H26 |

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

1-(3,4-dimethylcyclopenta-1,3-dien-1-yl)-2-[2-(3,4-dimethylcyclopenta-1,3-dien-1-yl)phenyl]benzene |

InChI |

InChI=1S/C26H26/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22/h5-13,15H,14,16H2,1-4H3 |

InChI-Schlüssel |

YJPMRLLZEMIWLD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC(=C(C4)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl umfasst typischerweise die folgenden Schritte:

Bildung von Cyclopentadienylringen: Der erste Schritt beinhaltet die Synthese von 3,4-Dimethylcyclopentadienylringen. Dies kann durch Alkylierung von Cyclopentadien mit Methylhalogeniden unter basischen Bedingungen erreicht werden.

Kopplung mit Biphenylkern: Die Cyclopentadienylringe werden dann mit einem Biphenylkern gekoppelt. Dieser Schritt beinhaltet häufig die Verwendung von Übergangsmetallkatalysatoren, wie z. B. Palladium oder Nickel, um die Kupplungsreaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Hochskalierung der Labor-Syntheseverfahren umfassen. Wichtige Überlegungen sind die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, sowie die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl hat verschiedene wissenschaftliche Forschungsanwendungen:

Materialwissenschaften: Die Verbindung kann als Vorläufer für die Synthese neuartiger Polymere und Materialien mit einzigartigen elektronischen Eigenschaften verwendet werden.

Organische Chemie: Sie dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie und Medizin: Es wird derzeit geforscht, ob es als therapeutisches Mittel oder als Sonde in biochemischen Studien eingesetzt werden kann.

Industrie: Die Verbindung könnte Anwendung in der Entwicklung neuer Katalysatoren oder als Additiv in verschiedenen industriellen Prozessen finden.

Wissenschaftliche Forschungsanwendungen

2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl has several scientific research applications:

Materials Science: The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties.

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical studies.

Industry: The compound may find applications in the development of new catalysts or as an additive in various industrial processes.

Wirkmechanismus

Der Mechanismus, durch den 2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In den Materialwissenschaften ermöglicht seine einzigartige Struktur die Interaktion mit anderen Molekülen oder Materialien, um neue Verbindungen mit wünschenswerten Eigenschaften zu bilden. In biologischen Systemen kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um deren Aktivität zu modulieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2'-Bis(cyclopenta-1,3-dien-1-yl)-1,1'-biphenyl: Fehlen der Methylsubstitutionen an den Cyclopentadienylringen.

2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl: Ähnliche Struktur, aber mit unterschiedlichen Substituenten an den Cyclopentadienylringen.

Einzigartigkeit

Das Vorhandensein von Methylgruppen an den Cyclopentadienylringen in 2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl verleiht einzigartige elektronische und sterische Eigenschaften, die es von anderen ähnlichen Verbindungen abheben.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.